N,N-ジメチル-L-バリン

概要

説明

N,N-Dimethyl-L-Valine is a derivative of the essential amino acid L-valine, which is important for protein synthesis in mammals. The modification of L-valine by dimethylation may affect its physical, chemical, and biological properties, potentially leading to applications in various fields, including chromatography, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of N,N-dimethyl-L-valine derivatives has been explored in several studies. For instance, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide has been described, which shows excellent stereoselectivity for various classes of compounds when used as a stationary phase in gas-liquid chromatography . Another study details the synthesis method of N-[7-(3,7-dimethyl-1,6-octadien-3-yl)-4-indolyl]-N-methyl-L-valine esters, which are essential precursors for tumor promoters . These methods highlight the versatility of N,N-dimethyl-L-valine derivatives in synthetic chemistry.

Molecular Structure Analysis

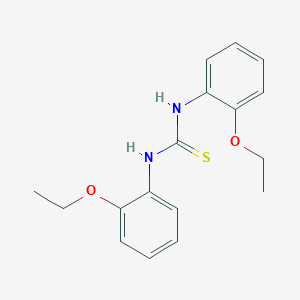

The molecular structure of N,N-dimethyl-L-valine derivatives can significantly influence their properties. For example, the crystal structure of N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide has been determined, revealing that the molecule is not planar and the thiadiazine ring is orthogonal to the plane passing through the aromatic ring . This non-planarity and the specific orientation of the rings can affect the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of N,N-dimethyl-L-valine derivatives can be inferred from their molecular structure. The steric hindrance and non-planarity observed in some derivatives may restrict rotation around certain bonds, influencing the outcome of chemical reactions . Additionally, the presence of dimethylamides in N,N-dimethyl-L-valine derivatives can lead to the formation of associated dimers through intermolecular hydrogen bonding, as seen in association studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-L-valine derivatives are closely related to their molecular structure and the nature of their substituents. For example, the self-association of N,N-dimethylamides in carbon tetrachloride has been studied, revealing that the associated species is a dimer formed by two intermolecular hydrogen bonds . The thermodynamic quantities for the association have been determined, showing that derivatives with bulkier side chains have stronger intermolecular hydrogen bonding . Furthermore, the topological analysis of supramolecular chains of N-salicylidene-L-valine complexes provides insight into the structural features and potential reactivity of these compounds .

科学的研究の応用

医薬品合成

“N,N-ジメチル-L-バリン”は、医薬品合成に有用な合成中間体です . これは、さまざまな医薬品の製造に使用され、新しい治療法や療法の開発に貢献しています。

農薬の製造

“N,N-ジメチル-L-バリン”は、農薬の合成における中間体として使用できます . この用途は、作物保護と農業生産性の向上に不可欠です。

半合成獣医用抗生物質の製造

この化合物は、半合成獣医用抗生物質の合成にも使用されています . これらの抗生物質は、動物の健康と病気の予防において重要な役割を果たします。

医薬品の製造

“N,N-ジメチル-L-バリン”は、さまざまな医薬品の製造に使用されています . その誘導体は、免疫不全症の治療のためのペニシラミンや抗腫瘍療法のためのアクチノマイシンDなど、臨床使用において高い活性を示しています .

線維芽細胞増殖の阻害

“N,N-ジメチル-L-バリン”は、細胞培養において線維芽細胞の増殖を選択的に阻害するために使用されます . この用途は、特に組織工学と再生医療において重要です。

微生物を用いた調製

“N,N-ジメチル-L-バリン”の微生物を用いた調製は、その高い立体選択性、穏やかな反応条件、環境に優しいプロセスにより注目を集めています . この方法は、dl-バリンの微生物による非対称分解、d-アミノアシラーゼによるN-アシル-dl-バリンの微生物による立体選択的加水分解、およびd-ヒダントイナーゼとd-カルバモイラーゼを組み合わせたdl-5-イソプロピルヒダントインの微生物による特異的加水分解の3つのカテゴリに分類できます .

Safety and Hazards

作用機序

Target of Action

N,N-Dimethyl-L-Valine is a synthetic intermediate useful for pharmaceutical synthesis It is closely related to l-arginine, a conditionally-essential amino acid .

Mode of Action

It is known that it interferes with l-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health .

Biochemical Pathways

It is known that it is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells .

特性

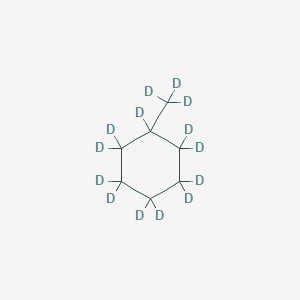

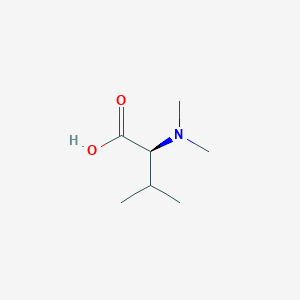

IUPAC Name |

(2S)-2-(dimethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGLTERDKORUHK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451600 | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2812-32-0 | |

| Record name | N,N-Dimethyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is N,N-Dimethyl-L-Valine used in analytical chemistry, specifically in the context of the provided research?

A1: N,N-Dimethyl-L-Valine acts as a chiral ligand-exchanger when complexed with Copper (II) ions []. This complex is then used as part of the mobile phase in chiral liquid chromatography, a technique for separating enantiomers (mirror-image molecules).

- Resolving malic acid enantiomers: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex enables separation of D-malic acid and L-malic acid in apple juice []. This is crucial for detecting adulteration with synthetic DL-malic acid, which standard analytical methods might miss.

- Determining the absolute configuration of natural products: After hydrolysis of citrinadin A, a novel alkaloid, the presence of N,N-Dimethyl-L-Valine confirmed the existence of an N,N-dimethyl-L-valine residue within the larger molecule [].

Q2: What are the advantages of using N,N-Dimethyl-L-Valine in chiral separations compared to other methods?

A2: While the provided research doesn't directly compare N,N-Dimethyl-L-Valine to other methods, some potential advantages can be inferred:

- Compatibility with aqueous systems: The research demonstrates its use in reversed-phase HPLC with aqueous mobile phases [], which is advantageous for analyzing biological samples like apple juice.

- Selectivity for α-hydroxy acids: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex, combined with post-column detection using iron (III), allows for specific detection of α-hydroxy acids, simplifying sample analysis [].

- Potential for direct D-malic acid determination: The research suggests this method could allow for direct measurement of D-malic acid, potentially offering advantages over the indirect methods commonly used at the time [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)